[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine
Description
(2,6-Dichlorophenyl)methylamine (CAS 1261748-42-8) is a secondary amine featuring a 2,6-dichlorophenylmethyl group attached to a branched 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.12 g/mol . It is primarily utilized in research and development contexts, as indicated by its classification under similar secondary amines .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBJBJSCCPISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (2,6-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The dichlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2,6-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Halogenation vs. Alkylation of the Aromatic Ring
- (2,6-Dimethylphenyl)methylamine : Substitution with methyl groups (electron-donating) instead of chlorine may increase lipophilicity and alter metabolic pathways .
Alkyl Chain Variations
- Linear vs. Branched Chains : (2,6-Dichlorophenyl)methylamine (linear propyl) likely exhibits lower steric hindrance compared to the target compound’s branched 2-methylpropyl group, which could affect binding affinity in biological systems .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The cyclopropane derivative (MW 216.10) has a marginally lower molecular weight than the target compound, which may enhance membrane permeability. The dimethylphenyl analogue (MW 177.29) is significantly lighter, reflecting the absence of chlorine atoms .
Research and Application Implications
Drug Discovery : The dichlorophenyl group in the target compound is common in antimicrobial and antiviral agents, where halogen atoms enhance target binding .
Agrochemicals : Branched alkyl chains, as seen in the target compound, are often used to optimize pesticide stability and bioavailability .
Material Science : Secondary amines with rigid substituents (e.g., cyclopropane derivatives) are explored as catalysts or ligands in asymmetric synthesis .
Biological Activity
(2,6-Dichlorophenyl)methylamine, also known as a derivative of dichlorophenylmethylamine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
(2,6-Dichlorophenyl)methylamine exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. It is known to modulate various signal transduction pathways that influence metabolic processes. Key mechanisms include:
- Receptor Binding : The compound can bind to neurotransmitter receptors, particularly dopaminergic receptors, which may lead to modulation of neurotransmitter release and influence neurological functions.
- Enzyme Interaction : It has been reported to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its pharmacological effects.
Biological Activities
Research indicates that (2,6-Dichlorophenyl)methylamine possesses several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens, indicating potential use in treating infections.
- Antiviral Effects : Investigations have shown promise against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with some studies noting low cytotoxicity in related compounds.
- Neuropharmacological Effects : The compound's interaction with dopaminergic pathways suggests potential applications in treating neurological disorders like Parkinson's disease.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of (2,6-Dichlorophenyl)methylamine against related compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [(2,6-Dichlorophenyl)methyl]amine | Lacks propyl group; different reactivity | Limited compared to target compound |
| (2,6-Dichlorophenyl)methylamine hydrochloride | Free base form; varying solubility | Similar but less potent |
| (2,4-Dichlorophenyl)methylamine | Different chlorine substitution | Varying antimicrobial properties |
This table illustrates how structural modifications can significantly influence the biological activity and pharmacological profile of these compounds.
Case Studies and Research Findings
- Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry explored antiviral properties of related compounds. While (2,6-Dichlorophenyl)methylamine was not directly tested, analogs demonstrated inhibition against HCMV without significant cytotoxicity.
- Neuropharmacological Research : Research highlighted the modulation of dopaminergic pathways by similar compounds. These findings suggest that (2,6-Dichlorophenyl)methylamine could be further investigated for its potential in treating motor symptoms associated with Parkinson's disease.
- Pharmacokinetics Study : A pharmacokinetics study indicated that the compound has favorable absorption characteristics and moderate bioavailability when administered orally, making it a candidate for further development in therapeutic settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
